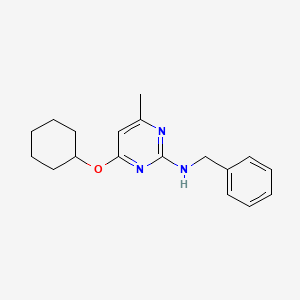

N-苄基-4-(环己氧基)-6-甲基-2-嘧啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-4-(cyclohexyloxy)-6-methyl-2-pyrimidinamine is a chemical compound of interest due to its potential in various fields of chemistry and materials science. While direct studies on this compound are scarce, research on related pyrimidinamine derivatives offers valuable insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of closely related pyrimidinamine derivatives typically involves multi-step chemical reactions, including alkylation, cyclization, and condensation processes. For instance, a novel synthesis approach for similar compounds entails coupling reactions between appropriate phenyl)methanamine and pyrimidine derivatives under controlled conditions to achieve high yields and specificity (Bommeraa et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrimidinamine derivatives is often elucidated through X-ray crystallography, revealing detailed geometries, bond lengths, and angles critical for understanding the compound's chemical behavior and interactions. Studies on similar compounds demonstrate the importance of N-H...O hydrogen bonding and π-π interactions in determining the crystal packing and stability of these molecules (Glidewell et al., 2003).

Chemical Reactions and Properties

Pyrimidinamine derivatives participate in various chemical reactions, including cycloaddition, nitrosation, and benzylation, leading to a wide range of functionalized products with diverse properties. For example, reactions with hydroxylamine hydrochloride can result in cyclization products with altered pyrimidine rings, demonstrating the compound's reactivity and potential for chemical modification (Sasaki et al., 2001).

Physical Properties Analysis

The physical properties of pyrimidinamine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in material science and organic synthesis. Studies on related compounds show variations in solubility and thermal stability based on substituent groups and molecular structure (Banerjee et al., 2003).

科学研究应用

新化合物的合成和表征

- 已经对新化合物的合成和表征进行了研究,包括聚酰亚胺和嘧啶衍生物,它们在材料科学中显示出巨大的潜力。例如,源自芳香族二酐单体的聚酰亚胺显示出在非质子酰胺溶剂中的良好溶解性和优异的热稳定性,使其适用于高性能材料应用 (Wang 等,2006)。

催化和合成应用

- 对铂催化的未活化烯烃与仲烷基胺的分子内加氢胺化研究表明,与 N-苄基-4-(环己氧基)-6-甲基-2-嘧啶胺相关的化合物可以发生反应形成吡咯烷衍生物,表明它们在有机合成中作为中间体的潜力 (Bender & Widenhoefer,2005)。

抗病毒和抗肿瘤活性

- 对嘧啶-2,4-二酮的研究发现了 HIV 逆转录酶和整合酶的双重抑制剂,展示了嘧啶衍生物在抗病毒疗法中的治疗潜力 (Tang 等,2011)。

- 此外,2'-脱氧-2'-氟-2'-C-甲基胞苷作为丙型肝炎病毒复制的有效抑制剂的设计和合成突出了此类化合物在开发抗病毒药物中的重要性 (Clark 等,2005)。

新合成技术和应用

- 对包括 1,6-甲环十一[b]嘧啶并[5,4-d]吡咯-12,14-二酮在内的各种衍生物的新合成和性质的研究,提供了对这些化合物在胺和醇的自动循环氧化中的潜力的见解,展示了它们在有机合成和潜在工业应用中的效用 (Mitsumoto & Nitta,2004)。

生物标记和传感

- 发光环金属化铱(III) 二亚胺配合物用于生物标记试剂的开发展示了吡啶和嘧啶衍生物在生物成像和传感中的应用,为生物研究和诊断应用提供工具 (Lo 等,2003)。

属性

IUPAC Name |

N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-14-12-17(22-16-10-6-3-7-11-16)21-18(20-14)19-13-15-8-4-2-5-9-15/h2,4-5,8-9,12,16H,3,6-7,10-11,13H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMWYWFYDUQTAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCC2=CC=CC=C2)OC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322036 |

Source

|

| Record name | N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26664633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

370852-07-6 |

Source

|

| Record name | N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)

![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)

![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)

![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)